

# Quinclorac as a quinolinecarboxylic acid herbicide

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## Compound of Interest

Compound Name: *Quinclorac*

Cat. No.: *B133601*

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## Quinclorac: A Technical Guide for Researchers

An In-depth Examination of the Quinolonecarboxylic Acid Herbicide

**Quinclorac** is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class.<sup>[1]</sup> It is widely utilized in agriculture and turf management for the control of various monocotyledonous and dicotyledonous weeds, with notable efficacy against species such as crabgrass (*Digitaria* spp.) and barnyardgrass (*Echinochloa* spp.).<sup>[2]</sup> This technical guide provides a comprehensive overview of **Quinclorac**, focusing on its mechanism of action, quantitative data on its efficacy and toxicity, detailed experimental protocols, and visualizations of its biochemical pathways.

## Physicochemical Properties

Property	Value	Reference
Chemical Name	3,7-dichloro-8-quinolinecarboxylic acid	[3]
CAS Number	84087-01-4	[4]
Molecular Formula	C10H5Cl2NO2	[4]
Molar Mass	242.06 g/mol	
Water Solubility	64.0 mg/L	
Octanol/Water Partition Coefficient (Kow)	0.266 at pH 7.0	

## Mechanism of Action

The primary mode of action of **Quinclorac** is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to a disruption of normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants. However, the complete mechanism is multifaceted and appears to differ between broadleaf and grass species.

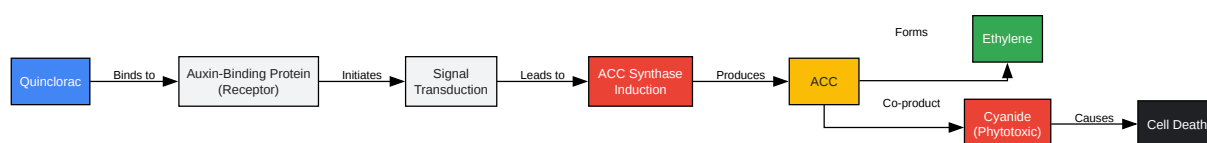
In susceptible broadleaf weeds, **Quinclorac**'s auxin-like activity is the dominant mechanism. It induces an overproduction of ethylene and abscisic acid (ABA), leading to symptoms like leaf and stem curling, epinasty, and senescence.

In susceptible grass species, the mechanism is more complex. While it exhibits some auxin-like effects, a key phytotoxic pathway involves the stimulation of 1-aminocyclopropane-1-carboxylate (ACC) synthase. This enzyme is a precursor to ethylene, and its increased activity leads to an accumulation of ethylene and, as a co-product, cyanide to phytotoxic levels. This accumulation of cyanide is a primary factor in the death of sensitive grasses.

A third proposed mechanism is the inhibition of cell wall biosynthesis. Some studies have shown that **Quinclorac** can inhibit the incorporation of glucose into cellulose and hemicellulose in sensitive grasses. However, other research has found no evidence of direct inhibition of cellulose biosynthesis, suggesting this may be a secondary effect. The formation of reactive

oxygen species (ROS) has also been suggested as a contributing factor to its herbicidal activity.

## Signaling Pathway of Quinclorac in Susceptible Grasses



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Caption: Proposed signaling pathway of **Quinclorac** in susceptible grass species.

## Quantitative Data

## Toxicological Data

Organism	Test	Result	Reference
Rat	Acute Oral LD50	2680 mg/kg bw	
Rat	Acute Dermal LD50	>2000 mg/kg bw	
Rat	Acute Inhalation LC50	>5.15 mg/L air	
Rabbit	Skin Irritation	Not irritating	
Rabbit	Eye Irritation	Mildly and transiently irritating	
Guinea Pig	Skin Sensitization	Not a sensitizer (high purity material)	

## Efficacy Data

**Quinclorac** is highly effective for the post-emergent control of crabgrass and barnyardgrass. Efficacy is generally highest on weeds at the early tillering or young growth stages. For example, it is most effective on crabgrass with three tillers or less.

## Environmental Fate

Parameter	Value	Conditions	Reference
Soil Half-life (DT50)	18 - >500 days	Varies with soil type, moisture, and temperature	
Soil Half-life (DT50)	36.5 - 65.7 days	Two different agricultural soils in China	
Soil Half-life (DT50)	21 - 112 days	Four soils from the Northern Great Plains	
Hydrolysis	Stable	pH 5, 7, and 9	
Aqueous Photolysis	Stable	Sterile water	
Aquatic Field Test Half-life	5 - 10 days	Non-sterilized rice paddy and river waters	

## Experimental Protocols

### Determination of Quinclorac Residues in Soil (Modified QuEChERS Method)

This protocol is adapted from a simplified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction and analysis of **Quinclorac** from soil samples.

Materials:

- Soil sample
- Ultrapure water
- Acetonitrile (MeCN) with 1% acetic acid (AcOH)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

- Sodium acetate (NaOAc), anhydrous
- 50 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge
- Liquid Chromatograph with UV detector (LC-UV)
- CNW C18 column (250 × 4.6 mm i.d., 5 µm particle size) or equivalent

Procedure:

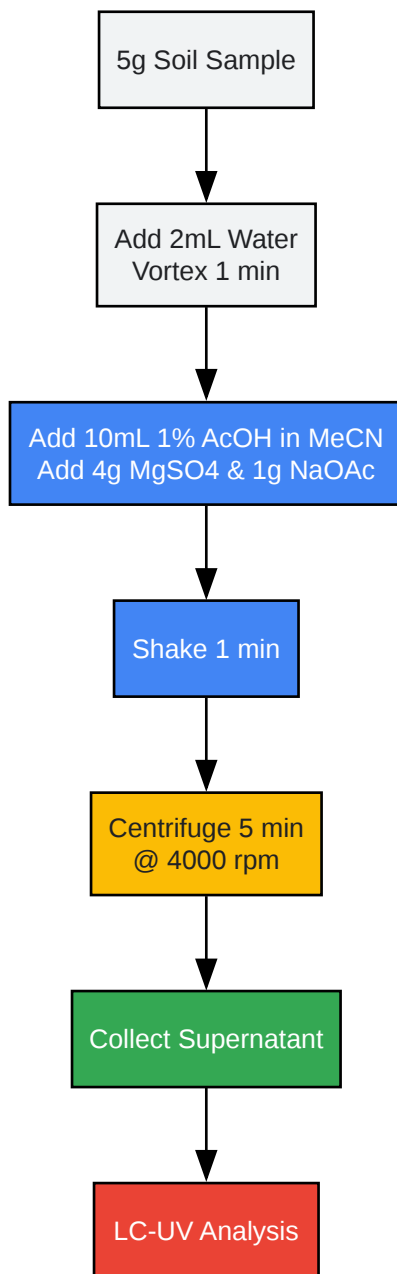
- Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.
- Add 2 mL of ultrapure water and mix using a vortex mixer for 1 minute.
- Add 10 mL of 1% AcOH in MeCN.
- Add 4 g of anhydrous MgSO<sub>4</sub> and 1 g of anhydrous NaOAc.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer).
- The extract can be directly analyzed by LC-UV without further cleanup.

LC-UV Conditions:

- Column: CNW C18 (250 × 4.6 mm i.d., 5 µm)
- Mobile Phase: Water (containing 0.2% acetic acid) / Methanol (45/55, v/v)
- Flow Rate: 0.8 mL/min
- Column Temperature: 30 °C

- Detection Wavelength: 240 nm
- Injection Volume: 20  $\mu$ L

## Experimental Workflow for Soil Residue Analysis



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Caption: Workflow for the modified QuEChERS extraction of **Quinclorac** from soil.

## Analytical Method for Quinclorac in Animal Products (LC-MS/MS)

This protocol outlines the extraction and quantification of **Quinclorac** from animal products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Materials:

- Animal product sample (e.g., muscle, fat, liver)
- Acetone/hydrochloric acid (99:1, v/v)
- 10 w/v% sodium chloride solution containing 2 w/v% sodium hydrogen carbonate
- Ethyl acetate
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Methanol
- LC-MS/MS system

### Procedure:

- Homogenize 10.0 g of the sample with 100 mL of acetone/hydrochloric acid (99:1, v/v).
- Filter with suction.
- Re-extract the residue with 50 mL of acetone/hydrochloric acid (99:1, v/v) and filter.
- Combine the filtrates and adjust the volume to 200 mL with acetone.
- Take a 4 mL aliquot and add 40 mL of the sodium chloride/sodium hydrogen carbonate solution.

- Perform a liquid-liquid extraction by shaking with 40 mL of ethyl acetate. Remove the ethyl acetate layer. Repeat this wash step.
- Acidify the remaining aqueous layer with 1 mL of HCl.
- Extract the acidified aqueous layer twice with 40 mL and then 20 mL of ethyl acetate.
- Combine the ethyl acetate extracts and dehydrate with anhydrous sodium sulfate.
- Filter and concentrate the filtrate to dryness at below 40°C.
- Dissolve the residue in methanol to a final volume of 4 mL for analysis by LC-MS/MS.

## General Protocol for Auxin-Mediated Protein Degradation Assay

This is a generalized protocol to test the effect of an auxin-like compound on protein degradation in a cellular system, based on standard auxin-inducible degron (AID) system protocols. This can be adapted to investigate **Quinclorac**'s effects in plant cell cultures expressing an AID-tagged protein of interest.

### Materials:

- Plant cell culture expressing the AID-tagged protein of interest.
- **Quinclorac** stock solution (e.g., 50 mM in a suitable solvent like DMSO or ethanol).
- Appropriate cell culture medium.
- Multi-well plates (e.g., 6-well plates).
- Reagents for protein extraction and Western blotting.

### Procedure:

- Seed the plant cells in multi-well plates to achieve a suitable density for the experiment.



- Prepare a working solution of **Quinclorac** in the cell culture medium. A dose-response experiment is recommended, with final concentrations ranging from low to high micromolar.
- Add the **Quinclorac** working solution to the cells. Include a vehicle control (medium with the solvent used for the **Quinclorac** stock).
- Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
- At each time point, harvest the cells and lyse them to extract total protein.
- Quantify the protein concentration in each sample.
- Analyze the degradation of the AID-tagged protein by Western blotting using an antibody specific to the tag or the protein itself. Compare the protein levels in **Quinclorac**-treated samples to the vehicle control.

## Selectivity

The selectivity of **Quinclorac** between tolerant crops like rice and susceptible weeds like barnyardgrass is not due to differences in uptake, translocation, or metabolism. Instead, it is believed to be based on a differential response at the target site. In tolerant species, **Quinclorac** does not induce the significant ACC synthase activity and subsequent cyanide accumulation that is observed in susceptible grasses. This suggests a difference in the perception of the **Quinclorac** signal or in the downstream signal transduction pathway.

## Conclusion

**Quinclorac** is a highly effective herbicide with a complex mode of action that extends beyond simple auxin mimicry, particularly in grass species where the induction of ethylene and cyanide biosynthesis plays a crucial role. Its toxicological profile shows low acute toxicity, but its environmental persistence can vary significantly depending on soil and climatic conditions. The analytical methods for its detection are well-established, allowing for robust residue monitoring. For researchers, understanding the multifaceted mechanisms of **Quinclorac** and its selectivity is key to optimizing its use and investigating potential resistance mechanisms.

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